Sulfochlorophenol S

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorophenyl sulfonamide derivatives involves a multistep process starting from 4-chlorobenzoic acid. Through esterification, hydrazination, salt formation, and cyclization, intermediates such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol are produced. These intermediates are then converted into sulfonamides through the reaction with sulfonyl chloride, showcasing a method to introduce sulfone functionality into aromatic compounds (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonated aromatic compounds, such as methyl-(4-chlorophenyl)sulfone, has been elucidated using X-ray diffraction. This technique reveals the spatial arrangement of atoms within the molecule, indicating how sulfone and chlorophenyl groups contribute to the compound's overall geometry (Adamovich et al., 2017).

Chemical Reactions and Properties

Sulfonated aromatic compounds participate in various chemical reactions, demonstrating unique reactivity due to their functional groups. For example, the sulfonation of chlorophenols with sulfuric acid results in different sulfonic acid isomers, influenced by the directing effects of substituents. This reactivity underscores the versatility of sulfonated compounds in chemical synthesis (Wit & Cerfontain, 2010).

Physical Properties Analysis

The physical properties of sulfonated and chlorinated compounds, such as solubility, phase behavior, and thermal stability, are critical for their application in various fields. High molecular weight poly(benzophenone) derivatives, for example, exhibit organosolubility and thermal stability, properties enhanced by sulfonation. Such characteristics are essential for applications in high-performance materials (Ghassemi & Mcgrath, 2004).

Chemical Properties Analysis

The chemical properties of sulfonated compounds, such as their acid-base behavior, reactivity towards nucleophiles, and electrophiles, define their utility in various chemical contexts. Sulfonated polyimides, for instance, show high proton conductivity and water stability, attributes that are pivotal for their use in fuel cell membranes. These properties are derived from the sulfonate groups' ability to facilitate proton transfer and confer hydrophilicity to the polymers (Fang et al., 2002).

Aplicaciones Científicas De Investigación

Polymer Science : The study of poly(azomethine sulfone)s, which are polymers prepared from bis(4-chlorophenyl)sulfone, revealed their semiconducting properties and potential in electronic transport mechanisms. These polymers show direct bandgaps ranging between 1.30 and 1.80 eV, indicating potential applications in electronic and optoelectronic devices (Rusu et al., 2007).

Environmental Science : Sulfonated hollow microporous organic polymers (S-HMOP), created using a template synthesis and post-synthetic approach involving sulfonation, demonstrated excellent ability to fixate molecular photocatalysts non-covalently. This indicates potential use in environmental remediation, particularly in the decomposition of pollutants like 4-chlorophenol under visible light irradiation (Park et al., 2015).

Medical Research : The synthesis and properties of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes were explored, indicating their potential application in medical devices and treatments. These polymers showed high values of proton conductivity, which is crucial for their use in medical applications (Ghassemi & Mcgrath, 2004).

Chemistry and Drug Development : Research on sulfonamide drugs highlighted their broad range of pharmacological activities, including anti-carbonic anhydrase and anti-t dihydropteroate synthetase activities. This makes them useful in treating diverse diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma (Ovung & Bhattacharyya, 2021).

Safety And Hazards

Propiedades

IUPAC Name |

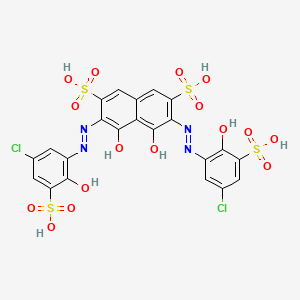

3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNFKABIVXQRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910682, DTXSID401122075 | |

| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfochlorophenol S | |

CAS RN |

2103-73-3, 108321-09-1 | |

| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)